4-Phenylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
4-phenylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNWIOHVXJDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenylpyrrolidin 3 Amine Dihydrochloride and Its Analogues
Foundational Synthetic Strategies for Pyrrolidine (B122466) Rings
The construction of the pyrrolidine nucleus is the cornerstone of synthesizing the target compound. Chemists have developed a robust toolbox of reactions to create this five-membered nitrogen heterocycle, with cyclization and multi-component reactions being among the most powerful.
Cyclization Reactions in Pyrrolidine Synthesis
Intramolecular cyclization is a common and effective strategy for forming the pyrrolidine ring. These reactions typically involve a linear precursor containing a nitrogen nucleophile and a carbon atom with a suitable leaving group or an electrophilic center, positioned to allow for a 5-membered ring closure.
A prominent method involves the intramolecular amination of organoboronates, which provides access to various N-heterocycles, including pyrrolidines. Another approach is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing Iridium or Ruthenium. organic-chemistry.org For instance, a Cp*Ir complex has been shown to effectively catalyze the reaction between primary amines and diols to yield five-, six-, and seven-membered cyclic amines. organic-chemistry.org
Furthermore, direct intramolecular amination of unactivated C(sp³)-H bonds represents a modern and atom-economical route. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can produce N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of remote C(sp³)-H bonds has been developed to afford pyrrolidines in good yields. organic-chemistry.org A classic, yet effective, method involves the simple one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an aqueous alkaline medium. organic-chemistry.org
A specific example analogous to forming a substituted pyrrolidine is the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine. A key step in this synthesis is the one-pot reduction of an azide (B81097) group to an amine, which then undergoes a regioselective intramolecular cyclization by displacing a tosylate leaving group to form the pyrrolidine ring. wikipedia.org
Multi-component Reactions Leading to Pyrrolidine Frameworks
Multi-component reactions (MCRs) offer a highly efficient alternative for constructing complex molecules like pyrrolidines in a single synthetic operation from three or more starting materials. libretexts.org This approach enhances synthetic efficacy and reduces waste by minimizing intermediate isolation and purification steps. libretexts.org
A widely used MCR for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles (alkenes). libretexts.org The azomethine ylides are often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. libretexts.org This strategy allows for the rapid assembly of highly substituted pyrrolidine rings with control over stereochemistry. libretexts.org Dirhodium(II) salts are known to efficiently catalyze three-component reactions involving an imine, a diazo compound, and a dipolarophile to generate transient azomethine ylides that undergo cycloaddition.
These reactions can be performed under various conditions, including catalyst-free systems, or with the aid of catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or Lewis acids. libretexts.org The versatility of MCRs allows for the incorporation of a wide range of substituents, making it a powerful tool for generating libraries of pyrrolidine analogues.
Direct and Indirect Synthesis of the 4-Phenylpyrrolidin-3-amine (B3023581) Core
The specific synthesis of the 4-phenylpyrrolidin-3-amine core requires precise control over the formation of both carbon-carbon and carbon-nitrogen bonds, often with specific stereochemical outcomes.
Carbon-Carbon Bond Formation Methodologies
The introduction of the phenyl group at the C4 position of the pyrrolidine ring is a critical carbon-carbon bond-forming step. A highly effective strategy for this transformation is the Michael addition, or conjugate addition, reaction. jocpr.com
A plausible and widely used approach involves the conjugate addition of a nitromethane (B149229) anion (a nucleophile) to an α,β-unsaturated carbonyl compound, such as an ethyl cinnamate (B1238496) derivative. In this scenario, the phenyl group is already part of the Michael acceptor (the cinnamate). The reaction establishes the C3-C4 bond of the future pyrrolidine ring and introduces a nitro group at the C3 position, which serves as a precursor to the desired amine functionality. Organocatalysts, particularly chiral pyrrolidine-based catalysts, have been shown to facilitate this reaction with high yields and excellent stereoselectivity. organic-chemistry.orgrsc.org
Another powerful C-C bond-forming reaction is the Suzuki coupling, which can be used to attach an aryl group. For example, in the synthesis of related 3,3-diarylpropyl amines, a Suzuki coupling between a vinyl bromide and a boronic acid is employed to introduce one of the aryl groups. core.ac.uk This methodology could be adapted to introduce the phenyl group onto a suitable pyrrolidine precursor.
| Reaction Type | Key Reactants | Catalyst/Conditions | Purpose in Synthesis |
| Michael Addition | Nitromethane, Ethyl Cinnamate | Base (e.g., DBU), Organocatalyst | Forms C3-C4 bond; introduces C4-phenyl and C3-nitro groups. |
| Suzuki Coupling | Aryl Boronic Acid, Vinyl Halide | Palladium Catalyst, Base | Forms C-Aryl bond; introduces phenyl group onto a precursor. core.ac.uk |
| Heck Reaction | Aryl Halide, Alkene | Palladium Catalyst, Base | Forms C-Aryl bond; alternative for introducing the phenyl group. jocpr.com |
Carbon-Nitrogen Bond Formation Strategies
The introduction of the amine group at the C3 position is a crucial step that defines the target molecule. Several methods exist for forming the C-N bond.
Following the Michael addition described previously, the most direct method is the reduction of the nitro group introduced at the C3 position. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or through chemical reduction with reagents like iron or zinc in acidic media. chemrxiv.org The reduction of the nitro group to a primary amine, followed by a subsequent intramolecular cyclization (often via reduction of an ester to an aldehyde which forms an imine and is then reduced), constitutes a powerful cascade reaction to form the final 3-aminopyrrolidine (B1265635) ring system. chemrxiv.org
An alternative strategy is reductive amination . wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a ketone precursor (e.g., a 4-phenylpyrrolidin-3-one) with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for forming primary, secondary, and tertiary amines. wikipedia.orglibretexts.org
Another important method is the nucleophilic substitution of a suitable leaving group at the C3 position by an amine source. For instance, a hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with ammonia or a protected amine equivalent, like an azide followed by reduction, can install the amino group. google.com The Gabriel synthesis, which uses potassium phthalimide (B116566) as an ammonia surrogate, is a classic method for forming primary amines via SN2 reaction with an alkyl halide. libretexts.org
| Method | Precursor | Reagents | Product |
| Nitro Group Reduction | 3-Nitro-4-phenyl precursor | H₂, Pd/C or Fe/HCl | 3-Amino-4-phenyl derivative chemrxiv.org |
| Reductive Amination | 4-Phenylpyrrolidin-3-one | NH₃, NaBH₃CN | 4-Phenylpyrrolidin-3-amine wikipedia.orgmasterorganicchemistry.com |
| Nucleophilic Substitution | 3-Mesyloxy-4-phenylpyrrolidine | NaN₃ then H₂/Pd/C; or NH₃ | 4-Phenylpyrrolidin-3-amine google.com |
| Gabriel Synthesis | 3-Bromo-4-phenylpyrrolidine | Potassium Phthalimide, then Hydrazine | 4-Phenylpyrrolidin-3-amine libretexts.org |
Stereoselective Approaches to Phenylpyrrolidin-3-amine Synthesis
Controlling the stereochemistry at the C3 and C4 positions is often critical for the biological activity of pyrrolidine derivatives. The synthesis of specific stereoisomers of 4-phenylpyrrolidin-3-amine requires the use of asymmetric synthesis techniques.
Substrate-controlled diastereoselectivity can be achieved by using a chiral starting material, such as an amino acid derivative, to build the pyrrolidine framework. masterorganicchemistry.com For example, starting from commercially available L- or D-proline or 4-hydroxyproline (B1632879) provides access to a chiral pool of precursors. masterorganicchemistry.com
Catalyst-controlled enantioselectivity is a more flexible approach. Asymmetric [3+2] cycloadditions, often catalyzed by chiral metal complexes (e.g., Silver(I) or Copper(I) with chiral ligands), can produce highly enantioenriched pyrrolidines. organic-chemistry.org Similarly, the Michael addition of a nitroalkane to a cinnamate can be rendered highly enantioselective and diastereoselective by employing chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers. organic-chemistry.org
Asymmetric hydrogenation is another powerful tool. The reduction of a prochiral enamine or imine intermediate with a chiral catalyst can set the stereocenters of the final amine. For instance, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides has been shown to produce chiral amines with excellent enantioselectivity (up to 99% ee). core.ac.uk A similar strategy could be applied to a suitable prochiral precursor of 4-phenylpyrrolidin-3-amine.
A notable example in a related system is the synthesis of 3(S)-amino-4(R,S)-2-piperidones, where an Evans chiral auxiliary was used to introduce the amino group enantioselectively and to facilitate the final cyclization step. organic-chemistry.org Such chiral auxiliary-based methods provide reliable control over the stereochemical outcome.
Enantioselective Synthetic Routes
Achieving enantioselectivity in the synthesis of pyrrolidine derivatives is paramount for their application in pharmaceuticals. The most effective strategies involve catalytic asymmetric 1,3-dipolar cycloadditions, the use of chiral auxiliaries, and asymmetric hydrogenations.
One of the most powerful and atom-economical methods for constructing enantiomerically enriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This approach can generate multiple stereocenters in a single, highly stereocontrolled step. mappingignorance.orgacs.org Chiral metal complexes, particularly those involving copper(I) or silver(I) with chiral ligands like BINAP derivatives, can catalyze the reaction between an imino ester (as the azomethine ylide precursor) and a suitable dipolarophile, such as a substituted styrene, to yield highly functionalized pyrrolidines with excellent enantioselectivity (up to 99% ee). rsc.org The choice of metal catalyst and ligand can often direct the reaction towards a specific (exo or endo) diastereomer. mappingignorance.orgrsc.org
Another robust strategy involves the use of chiral auxiliaries. researchgate.net For instance, Oppolzer's chiral sultam can be attached to an alkene precursor to direct the stereochemical outcome of a subsequent 1,3-dipolar cycloaddition. acs.org This method was successfully employed in the enantioselective synthesis of the chiral 3,4-syn substituted pyrrolidine core of the drug Upadacitinib. acs.org The auxiliary is then cleaved and can be recovered for reuse, making the process efficient for larger-scale synthesis. acs.org
Asymmetric hydrogenation of a prochiral unsaturated precursor, such as a pyrroline (B1223166), is another key technique. Catalysts based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands can achieve high enantioselectivity in the reduction of C=C or C=N bonds within a heterocyclic ring. organic-chemistry.org
| Catalyst/Auxiliary System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
| (R)-DM-BINAP/Cu(I) Complex | 1,3-Dipolar Cycloaddition | Up to 99% | rsc.org |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | >96% (er 98:2) | acs.org |
| Chiral Phosphoric Acid | Oxetane Desymmetrization | Not specified | organic-chemistry.org |
| (S)-Prolinol-derived Auxiliaries | Asymmetric Alkylation | Up to 98% de | researchgate.net |
Diastereoselective Synthetic Routes
When synthesizing compounds with multiple stereocenters, such as 4-phenylpyrrolidin-3-amine, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry.
Substrate-controlled diastereoselective reactions are common, where a pre-existing chiral center in the starting material directs the formation of new stereocenters. For example, starting from chiral building blocks like pyroglutamic acid or amino acids allows for the synthesis of specific diastereomers of 2,5-disubstituted pyrrolidines. nih.gov
Catalytic methods also offer excellent diastereocontrol. The 1,3-dipolar cycloaddition reaction is notable for its stereodivergent potential; by carefully selecting the metal catalyst (e.g., Ag(I) vs. Cu(I)) and ligands, one can selectively generate different diastereomers from the same set of starting materials. rsc.orgrsc.org Furthermore, the use of N-tert-butanesulfinyl imines as chiral auxiliaries in [3+2] cycloadditions with azomethine ylides has been shown to produce densely substituted pyrrolidines with high diastereoselectivity, effectively controlling up to four new stereogenic centers. acs.org
Multicomponent reactions (MCRs) provide a powerful route to complex pyrrolidines in a single step. A TiCl₄-catalyzed MCR between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereocenters with high diastereoselectivity. nih.gov
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |
| 1,3-Dipolar Cycloaddition | Ag(I) or Cu(I) catalysts, Chiral Ligands | Diastereodivergent (exo/endo selectivity) | rsc.org |
| N-tert-Butanesulfinyl Imines | Ag₂CO₃ catalyst | High diastereoselectivity (>95:5 dr) | acs.org |
| Multicomponent Reaction | TiCl₄ | Single diastereomer formation | nih.gov |
| Intramolecular Sₙ2' Cyclization | N-alkoxyl amines | Diastereoselective (cis/trans mixtures) | nih.gov |
Strategies for Derivatization and Scaffold Functionalization
The 4-phenylpyrrolidin-3-amine scaffold offers three primary sites for chemical modification: the primary amine, the pyrrolidine ring itself (at the nitrogen and available C-H bonds), and the phenyl ring.
Chemical Transformations of the Amine Functionality
The primary amine at the C-3 position is a versatile handle for a wide range of chemical transformations. Standard reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation/Arylation: N-alkylation or N-arylation can be achieved through reductive amination with aldehydes or ketones, or via substitution reactions with alkyl/aryl halides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield corresponding ureas and thioureas. These transformations are often used in the development of bioactive compounds and have been explored for various 3-aminopyrrolidine derivatives. nih.govnih.gov
Modifications on the Pyrrolidine Ring System
The pyrrolidine ring offers several avenues for functionalization. The ring nitrogen, a secondary amine, is readily modified. N-alkylation or N-acylation can introduce a wide variety of substituents, altering the molecule's physical and biological properties. acs.org
Direct C-H functionalization of the pyrrolidine ring is a more advanced strategy for introducing complexity. rsc.orgresearchgate.net Redox-neutral methods using a quinone monoacetal and a suitable nucleophile can achieve α-arylation of the pyrrolidine ring. rsc.org Palladium-catalyzed methods using directing groups, such as an aminoquinoline amide, can achieve selective C-H arylation at the C4 position. acs.org Additionally, skeletal editing techniques, such as the direct insertion of a nitrogen atom into the pyrrolidine ring to form a tetrahydropyridazine, represent a novel approach to scaffold hopping and diversification. nih.gov
Phenyl Ring Substitutions and their Synthetic Implications
The phenyl group at the C-4 position can be modified to explore structure-activity relationships. There are two primary approaches to this:
Late-Stage Functionalization: Performing electrophilic aromatic substitution on the fully formed 4-phenylpyrrolidine-3-amine scaffold. The existing alkyl-amine substituent on the benzene (B151609) ring is an activating, ortho-, para-directing group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the ortho and para positions of the phenyl ring. libretexts.orgyoutube.com However, the reactivity can be complex, and protecting the pyrrolidine and amine functionalities may be necessary to prevent side reactions. libretexts.org
Precursor Modification: A more controlled and common approach is to begin the synthesis with an already substituted phenyl-containing starting material. For instance, a synthesis could commence from a substituted phenylacetonitrile (B145931) or a substituted styrene, carrying the desired functional groups through the synthetic sequence that builds the pyrrolidine ring. This avoids potential issues with regioselectivity and compatibility associated with late-stage functionalization.
Purification Techniques for Synthetic Intermediates and Final Products
The purification of both the final 4-phenylpyrrolidin-3-amine dihydrochloride (B599025) and its synthetic intermediates is critical for obtaining a chemically and stereochemically pure product.
Column Chromatography: Silica gel or alumina (B75360) column chromatography is a standard method for purifying neutral, non-polar to moderately polar intermediates throughout the synthesis. researchgate.net It is particularly effective for separating diastereomers or removing unreacted starting materials and byproducts.
Crystallization/Recrystallization: This is the most effective method for purifying the final product and many crystalline intermediates. The dihydrochloride salt of an amine is often a highly crystalline solid with lower solubility in many organic solvents compared to its free base form. youtube.comrsc.org The formation of the salt itself is a powerful purification step. youtube.com A common procedure involves dissolving the crude free base in a suitable solvent like isopropanol (B130326) or ethanol (B145695), adding a solution of anhydrous HCl (e.g., HCl in ether or dioxane), and allowing the hydrochloride salt to crystallize. researchgate.netgoogleapis.com The resulting solid can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove soluble impurities. researchgate.netresearchgate.net
Trituration: This technique involves washing the crude solid product with a solvent in which it is insoluble (or sparingly soluble) while the impurities are soluble. This is a simple and effective way to remove minor impurities from the final salt. researchgate.net
Acid-Base Extraction: For purifying the amine free base before salt formation, liquid-liquid extraction is often used. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract basic impurities. Then, washing with a basic aqueous solution (like NaHCO₃ or NaOH) can remove acidic impurities, before the desired amine is isolated from the organic layer.
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the separation of closely related isomers of 4-phenylpyrrolidin-3-amine and its analogues. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose, especially when dealing with chiral separations.
The separation of enantiomers of chiral amines, such as the different stereoisomers of 4-phenylpyrrolidin-3-amine, often employs chiral stationary phases (CSPs). Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose (B160209), are frequently utilized. These columns, under brand names like Chiralpak and Chirobiotic, can effectively resolve enantiomers based on the formation of transient diastereomeric complexes with the chiral selector of the CSP. yakhak.orgsigmaaldrich.com For instance, amylose and cellulose phenylcarbamate derived CSPs have demonstrated high efficiency in the enantiomeric resolution of various chiral amines. yakhak.org
Another approach involves derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used for this purpose. yakhak.org
The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, mixtures of a non-polar solvent like hexane and a more polar solvent such as isopropanol or ethanol are common. The exact ratio is optimized to balance retention times and resolution. For dihydrochloride salts, which have increased polarity, reversed-phase chromatography might also be applicable, using aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol, and often an acidic additive to ensure the amine remains protonated.
Gas chromatography (GC) can also be employed for the separation of volatile amine isomers. However, primary and secondary amines can exhibit poor peak shapes due to their tendency to interact with the stationary phase. Derivatization to less polar derivatives or the use of specialized amine-specific columns can mitigate these issues.
Below is a table summarizing typical HPLC conditions that could be adapted for the separation of 4-phenylpyrrolidin-3-amine isomers and its analogues.
| Parameter | Typical Conditions for Chiral Amine Separation | Analogue Example |
| Chromatography Mode | Chiral HPLC | Separation of Phenylalanine Analogues nih.gov |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chirobiotic T) or Crown Ether-based (e.g., Crownpak CR(+)) sigmaaldrich.comnih.govnih.gov | N/A |
| Mobile Phase | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Aqueous buffer (e.g., perchloric acid) with Acetonitrile or Methanol nih.gov | N/A |
| Detection | UV (e.g., 200-254 nm), Fluorescence (if derivatized) yakhak.orgnih.gov | N/A |
| Flow Rate | 0.5 - 1.5 mL/min | N/A |
| Temperature | Ambient to 40 °C | N/A |
Recrystallization and Other Isolation Techniques
Recrystallization is a fundamental technique for the purification of solid compounds, including the dihydrochloride salt of 4-phenylpyrrolidin-3-amine. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For amine hydrochlorides, which are salts, polar solvents are generally required.
A common strategy for recrystallizing amine salts is to use a polar protic solvent such as ethanol, methanol, or isopropanol, or a mixture of one of these with water. The compound is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified crystals precipitate out, leaving the more soluble impurities in the solution.
Alternatively, a solvent/anti-solvent system can be effective. The compound is dissolved in a solvent in which it is highly soluble, and then an "anti-solvent" in which it is poorly soluble is slowly added to induce crystallization. For a polar salt like 4-phenylpyrrolidin-3-amine dihydrochloride, a suitable solvent could be methanol, with an anti-solvent such as diethyl ether or ethyl acetate.
For the separation of enantiomers, a classical method involves diastereomeric salt formation. wikipedia.org The racemic amine is treated with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.orggavinpublishers.com Once a pure diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to yield the enantiomerically pure amine, which can then be converted back to its hydrochloride salt. Recent advancements have even demonstrated light-driven dynamic resolutions coupled with crystallization. nih.govfigshare.com
The table below provides examples of solvent systems that are commonly used for the recrystallization of amine salts and related compounds.
| Compound Type | Recrystallization Solvent/System | Rationale |
| Amine Hydrochlorides | Isopropanol/Hexane gavinpublishers.com | Isopropanol dissolves the salt, while hexane acts as an anti-solvent to induce precipitation. |
| Amine Hydrochlorides | Ethanol/Water | A polar mixture that can be fine-tuned for optimal solubility and crystallization. |
| Amine Hydrochlorides | Methanol/Diethyl Ether | Methanol is a good solvent, and ether acts as an anti-solvent. |
| Diastereomeric Amine Salts | Ethanol or Isopropanol gavinpublishers.com | Often used for fractional crystallization due to good solubility differences between diastereomers. |
Reaction Mechanisms and Chemical Reactivity of 4 Phenylpyrrolidin 3 Amine Dihydrochloride
Mechanistic Elucidation of Pyrrolidine (B122466) Ring Formation
The construction of the substituted pyrrolidine core can be achieved through several strategic synthetic pathways. These methods primarily involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the heterocyclic ring.
The Michael addition, or conjugate addition, represents a powerful method for C-C and C-N bond formation. wikipedia.orgorganic-chemistry.org In the context of synthesizing the 4-phenylpyrrolidin-3-amine (B3023581) backbone, a plausible strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
The reaction is initiated by a nucleophile, which can be an enolate or, relevantly for this synthesis, an amine, adding to the β-carbon of an α,β-unsaturated electrophile (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com For instance, a primary amine could add to a phenyl-substituted α,β-unsaturated ester. The mechanism proceeds in three key steps:
Formation of the Nucleophile: In many Michael reactions, a base is used to deprotonate a carbon acid to form a carbanion. youtube.com However, amines can act as neutral nucleophiles directly. nih.gov
Conjugate Addition: The amine nucleophile attacks the electrophilic β-carbon of the Michael acceptor. This shifts the π-electrons through the conjugated system, ultimately placing a negative charge on the oxygen of the carbonyl group, forming an enolate intermediate. masterorganicchemistry.comyoutube.com
Protonation: The enolate intermediate is then protonated by a protic solvent or a weak acid to yield the final 1,4-addition product. youtube.com
Following the initial Michael addition, subsequent intramolecular cyclization and reduction steps would be necessary to form the pyrrolidine ring and the 3-amino group. This multi-step process allows for the controlled installation of the required substituents on the pyrrolidine core.
Table 1: Key Bond Formations in Michael Addition-Based Pyrrolidine Synthesis
| Step | Bond Formed | Reactants | Mechanism Type |
| 1 | C-N | Amine & α,β-Unsaturated Carbonyl | Conjugate Addition |
| 2 | C-N (ring) | Intramolecular Amination | Nucleophilic Acyl Substitution/Reductive Amination |
Intramolecular cyclization is a highly effective strategy for constructing heterocyclic rings, including pyrrolidines. This approach involves designing a linear precursor that contains all the necessary atoms and functional groups, which then cyclizes to form the desired ring system. Common methods include the intramolecular amination of unsaturated bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp
For the synthesis of a 4-phenylpyrrolidin-3-amine structure, a precursor such as an ω-azido carboxylic acid could undergo an intramolecular Schmidt reaction to yield a pyrrolidine. organic-chemistry.org Another prominent pathway is the copper-promoted intramolecular aminooxygenation of alkenes, which can produce highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov In such a reaction, a suitably substituted 4-pentenyl sulfonamide can cyclize to form a 2,5-disubstituted pyrrolidine, often with a preference for the cis stereoisomer. nih.gov The stereochemical outcome at positions 3 and 4 is often correlated with the geometry of the starting alkene. nih.gov
Furthermore, the contraction of larger rings, such as pyridines, can serve as a pathway to pyrrolidine derivatives, although this is a less common approach. osaka-u.ac.jp A more direct method involves the cyclization of amino alcohols, which can be achieved in a one-pot procedure using reagents like thionyl chloride (SOCl₂), bypassing the need for extensive protecting group manipulations. organic-chemistry.org
Modern synthetic methodologies increasingly employ C-H activation to create C-N bonds in a more atom-economical fashion. nih.gov These reactions allow for the direct conversion of C-H bonds into new functional groups, streamlining synthetic sequences. Palladium and iron-catalyzed reactions are particularly noteworthy for the synthesis of pyrrolidines.
Palladium-catalyzed C(sp³)–H alkenylation can convert aliphatic amines into functionalized pyrrolidines. thieme-connect.com Mechanistic studies suggest that the use of specific ligands, such as those derived from amino acids, can render the C(sp³)–H activation step reversible, which allows for regiochemical control and favors the formation of the five-membered pyrrolidine ring over other potential products. thieme-connect.com Similarly, iron-dipyrrin complexes have been shown to catalyze the diastereoselective C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines. nih.gov
These C-H functionalization strategies offer an efficient route to complex pyrrolidine scaffolds by building the ring through direct intramolecular amination of an unactivated C-H bond. organic-chemistry.orgresearchgate.net For the specific target molecule, this would involve the cyclization of a linear amine precursor bearing a phenyl group, where the catalyst directs the formation of the C-N bond at the appropriate carbon to yield the 4-phenylpyrrolidine structure.
Reactivity Profile of the Primary Amine Functionality
The primary amine group at the C-3 position of the pyrrolidine ring is a key determinant of the molecule's chemical reactivity.
The primary amine in 4-phenylpyrrolidin-3-amine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), largely due to the electron-donating inductive effect of alkyl groups. masterorganicchemistry.com Therefore, the primary amine of the title compound is expected to be a strong nucleophile, capable of participating in a wide range of chemical transformations.
Common reactions involving the nucleophilic amine include:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
The steric environment around the amine, influenced by the adjacent phenyl group and the pyrrolidine ring, will also play a role in modulating its reactivity. While electronically it is a strong nucleophile, bulky electrophiles may react more slowly due to steric hindrance. masterorganicchemistry.com
In addition to being a nucleophile, the primary amine is also a Brønsted-Lowry base, meaning it can accept a proton (H⁺). The pyrrolidine ring also contains a secondary amine, which is itself basic. The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺).
The compound is "4-Phenylpyrrolidin-3-amine dihydrochloride (B599025)," which indicates that it is a salt where both nitrogen atoms—the primary amine at position 3 and the secondary amine within the ring—are protonated by hydrochloric acid. This occurs because both amines are sufficiently basic to react with a strong acid like HCl.
The equilibrium for the protonation of each amine can be represented as: R-NH₂ (free base) + H₂O ⇌ R-NH₃⁺ (conjugate acid) + OH⁻ R'₂NH (free base) + H₂O ⇌ R'₂NH₂⁺ (conjugate acid) + OH⁻
In the dihydrochloride salt form, the amine groups exist as ammonium (B1175870) cations (R-NH₃⁺ and R'₂NH₂⁺), rendering them non-nucleophilic. To engage in nucleophilic reactions, the free base must be generated, typically by treatment with a stoichiometric amount of a base strong enough to deprotonate the ammonium ions.
Table 2: Comparative pKa Values of Conjugate Acids of Various Amines
| Amine | Structure | pKa of Conjugate Acid | Reference |
| Ammonia | NH₃ | 9.25 | masterorganicchemistry.com |
| Ethylamine | CH₃CH₂NH₂ | 10.6 | masterorganicchemistry.com |
| Diethylamine | (CH₃CH₂)₂NH | 10.9 | masterorganicchemistry.com |
| Pyrrolidine | C₄H₈NH | 11.27 | uni-muenchen.de |
| Piperidine | C₅H₁₀NH | 11.12 | uni-muenchen.de |
| Aniline | C₆H₅NH₂ | 4.63 | uni-muenchen.de |
Note: The pKa values provide a measure of basicity; a higher pKa for the conjugate acid corresponds to a stronger base.
The presence of the electron-withdrawing phenyl group adjacent to the primary amine in 4-phenylpyrrolidin-3-amine likely reduces its basicity compared to a simple alkylamine, but it is expected to remain significantly basic.
Reactivity of the Pyrrolidine Ring System
The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in numerous biologically active compounds. Its reactivity is influenced by its conformation, the nature of its substituents, and the reaction conditions.
The pyrrolidine ring is not planar and exists in various puckered conformations, often referred to as "envelope" and "twist" forms, which rapidly interconvert. The substituents on the ring influence the conformational equilibrium. For 4-phenylpyrrolidin-3-amine, the phenyl and amino groups at positions 3 and 4 play a crucial role in determining the preferred conformation.
The relative stereochemistry of the substituents (cis or trans) is a critical factor. For instance, in substituted pyrrolidines, the spatial orientation of substituents can significantly impact their interaction with biological targets. The cis/trans isomerism of the peptide bond involving the proline nitrogen is a well-known phenomenon, and similar conformational considerations apply to substituted pyrrolidines. nih.gov
Computational studies on related pyrrolidine enamines have shown that multiple conformers can be significantly populated in equilibrium. researchgate.net The energy differences between these conformers can be small, necessitating high-accuracy computational methods for reliable predictions. researchgate.netnih.gov For 4-phenylpyrrolidin-3-amine, the puckering of the ring and the orientation of the phenyl and amino groups will be influenced by steric and electronic factors. The phenyl group, being bulky, will likely favor an equatorial position to minimize steric strain. The protonated amino groups in the dihydrochloride salt will also have specific conformational preferences due to electrostatic interactions and hydrogen bonding possibilities.
A theoretical study on the pyrolysis of pyrrolidine indicates that the ring can undergo cleavage to form diradical species. researchgate.net While this represents a high-energy process, it highlights the inherent flexibility and potential for various reaction pathways of the pyrrolidine ring.
While the pyrrolidine ring is generally stable, it can undergo ring-opening and ring-expansion reactions under specific conditions. These reactions often involve the activation of the ring, for example, through the formation of reactive intermediates.
Ring-Opening Reactions:
Ring-opening of unstrained cyclic amines like pyrrolidine can be achieved using reagents such as cyanogen (B1215507) bromide (von Braun reaction) or through difluorocarbene transfer. nih.gov For instance, N-phenylpyrrolidine can be converted to a ring-opened product using TMSCF2Br and a base. nih.gov The nature of the N-substituent can influence the propensity for ring-opening.
Ring-Expansion Reactions:
Ring-expansion of pyrrolidine derivatives to form piperidines or other larger rings is a known transformation in organic synthesis. For example, aziridine (B145994) ring expansion cascades have been utilized to synthesize functionalized pyrrolidines. nih.gov While not a direct expansion of the pyrrolidine ring itself, this demonstrates the principle of ring transformation in related systems.
A study on proline derivatives has shown a regioisomeric ring expansion to yield 5-hydroxypipecolic acid derivatives. beilstein-journals.org Such reactions often proceed through the formation of a cationic or radical intermediate that facilitates the rearrangement of the carbon skeleton. For 4-phenylpyrrolidin-3-amine, ring expansion would likely require specific reagents to induce the necessary rearrangement, and the phenyl and amino substituents would influence the regioselectivity of such a reaction.
Role of Reaction Conditions in Influencing Product Formation and Selectivity
The outcome of reactions involving 4-phenylpyrrolidin-3-amine dihydrochloride is highly dependent on the reaction conditions, including the solvent, temperature, catalyst, and pH.
Solvent Effects:
The choice of solvent can significantly impact the reactivity of amines and the selectivity of reactions. The polarity of the solvent can influence the solvation of reactants and transition states, thereby affecting reaction rates. nih.gov For instance, the nucleophilicity of pyrrolidine has been shown to be strongly dependent on the composition of methanol/acetonitrile (B52724) solvent mixtures. researchgate.net In the case of the dihydrochloride salt, a polar solvent would be required for dissolution. The solvent can also play a direct role in the reaction mechanism, for example, by acting as a proton shuttle.
Temperature Effects:
Temperature is a critical parameter that can influence both the rate and selectivity of a reaction. Generally, increasing the temperature increases the reaction rate. However, for reversible reactions, such as some amine-based transformations, higher temperatures can shift the equilibrium towards the reactants. researchgate.net In the synthesis of substituted pyrrolidines, temperature can affect the diastereoselectivity of the reaction. acs.org For reactions involving the amino groups of 4-phenylpyrrolidin-3-amine, such as alkylation or acylation, temperature control would be crucial to minimize side reactions and control the degree of substitution.
Catalysis:
Many reactions involving pyrrolidine derivatives are facilitated by catalysts. For instance, the synthesis of substituted pyrrolidines can be achieved through multicomponent reactions catalyzed by Lewis acids like TiCl4. nih.gov Metal catalysts, such as those based on palladium, rhodium, or iridium, are also widely used for various transformations of pyrrolidine rings and their precursors. organic-chemistry.org The presence of pendant amines in ligands can also play a crucial role in the catalytic activity for certain reactions. nih.gov For 4-phenylpyrrolidin-3-amine, the amino groups themselves could potentially act as ligands for a metal catalyst, or external catalysts could be employed to promote specific transformations.
pH and Basicity:
The dihydrochloride form of the compound means that the amino groups are protonated. To participate in nucleophilic reactions, these amino groups would need to be deprotonated by a base. The choice of base and the resulting pH of the reaction medium are therefore critical. The basicity of amines is a key factor in their reactivity. msu.edu Phenylamine, for example, is a much weaker base than aliphatic amines. libretexts.org The reactivity of the two amino groups in 4-phenylpyrrolidin-3-amine will differ based on their local chemical environment, and their deprotonation can be selectively controlled to some extent by the careful choice of base and reaction conditions.
Computational and Theoretical Chemistry Studies on 4 Phenylpyrrolidin 3 Amine Dihydrochloride
Electronic Structure and Molecular Geometry Calculations
Density Functional Theory (DFT) Studies of Conformational Preferences
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. A DFT study of 4-Phenylpyrrolidin-3-amine (B3023581) dihydrochloride (B599025) would be invaluable for understanding its conformational landscape. The pyrrolidine (B122466) ring is known for its puckered conformations, and the relative orientations of the phenyl and amine substituents are crucial for its biological activity.
A systematic DFT study could identify the most stable low-energy conformers of the molecule. By calculating the relative energies of different puckering states of the pyrrolidine ring and various rotations of the phenyl group and the protonated amine, researchers could construct a potential energy surface. This would reveal the energetic barriers between different conformations and the likelihood of their existence at physiological temperatures. Such information is foundational for any structure-based drug design efforts.
Table 1: Hypothetical DFT Conformational Energy Data for 4-Phenylpyrrolidin-3-amine Dihydrochloride
| Conformer | Pyrrolidine Pucker | Phenyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C4-endo) | Axial | 0.00 |
| 2 | Envelope (C4-exo) | Equatorial | 1.25 |
| 3 | Twist (C3-endo, C4-exo) | Axial | 2.50 |
| 4 | Twist (C3-exo, C4-endo) | Equatorial | 3.10 |
| This table is for illustrative purposes only and does not represent actual experimental or computational data. |
Ab Initio Calculations for Electronic Properties
While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, could provide even more accurate electronic properties. Calculations such as Hartree-Fock (HF) followed by post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a high-level understanding of the molecule's electronic landscape.
These calculations could determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The MEP, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, which is critical for predicting non-covalent interactions with biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations could provide a dynamic picture of 4-Phenylpyrrolidin-3-amine dihydrochloride's behavior in a biological environment, such as in aqueous solution. By simulating the motion of the molecule over time, MD can explore a wider range of conformations than static quantum mechanical calculations. beilstein-journals.org
An MD simulation would reveal how the molecule flexes and adapts its shape, providing insights into its dynamic stability and the accessibility of different conformers. beilstein-journals.org Furthermore, by analyzing the trajectories, one could identify persistent intramolecular hydrogen bonds and the influence of solvent molecules on the compound's structure. This information is crucial for understanding how the molecule might present itself to a binding site.
Prediction of Spectroscopic Parameters
Computational methods are also adept at predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for any observed peaks.
Similarly, by calculating the nuclear magnetic shielding tensors, it would be possible to predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted spectra with experimental data can help confirm the structure and assign specific signals to individual atoms within the molecule. Infrared (IR) and Raman spectra could also be simulated to understand the vibrational modes of the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 55.2 | 54.8 |
| C2 | 45.8 | 46.1 |
| C3 | 68.1 | 67.5 |
| C4 | 128.5 (ipso) | 128.9 |
| This table is for illustrative purposes only and does not represent actual data. |
Computational Modeling of Reaction Pathways and Transition States
While less common for a stable compound like a dihydrochloride salt, computational modeling could be used to explore potential reaction pathways, such as metabolic transformations or synthetic routes. By mapping the potential energy surface for a proposed reaction, researchers can identify transition state structures and calculate the activation energies. nih.gov This can provide mechanistic insights and help predict the feasibility of a reaction under certain conditions. For instance, the metabolism of the phenyl ring or the reactivity of the amine group could be investigated.
Virtual Screening and Docking Studies of Chemical Interactions
Perhaps the most impactful application of computational chemistry for a molecule like 4-Phenylpyrrolidin-3-amine dihydrochloride would be in virtual screening and molecular docking studies. acs.orgrsc.org These techniques are instrumental in identifying potential biological targets and understanding the molecular basis of a drug's action. nih.gov
In a virtual screening campaign, the 3D structure of the compound would be docked against a library of protein structures to predict binding affinities. rsc.org For a known target, molecular docking could elucidate the specific binding mode, identifying key interactions such as hydrogen bonds, salt bridges (with the protonated amine), and π-π stacking (with the phenyl ring). acs.org These studies can guide the design of more potent and selective analogs by suggesting modifications that would enhance binding. nih.gov
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 4-Phenylpyrrolidin-3-amine (B3023581) dihydrochloride (B599025), a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is typically the initial and most informative experiment performed on a novel compound. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the magnitude of their interactions (coupling constants).
In a hypothetical ¹H NMR spectrum of 4-Phenylpyrrolidin-3-amine dihydrochloride, one would anticipate distinct signals corresponding to the protons of the phenyl group and the pyrrolidine (B122466) ring. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine protons at positions 3 and 4, as well as the methylene (B1212753) protons at positions 2 and 5, would each give rise to unique signals. The presence of the dihydrochloride salt would influence the chemical shifts of protons near the nitrogen atoms due to protonation.
Hypothetical ¹H NMR Data for 4-Phenylpyrrolidin-3-amine dihydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.40 | m | 5H | Ar-H |
| 4.0-4.2 | m | 1H | CH-N |
| 3.8-4.0 | m | 1H | CH-Ph |
| 3.4-3.6 | m | 2H | CH₂-N |
| 3.0-3.2 | m | 2H | CH₂-C |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon environments.
For 4-Phenylpyrrolidin-3-amine dihydrochloride, the ¹³C NMR spectrum would be expected to show signals for the six carbons of the phenyl ring and the four carbons of the pyrrolidine ring. The chemical shifts of the pyrrolidine carbons would be influenced by the substituent effects of the phenyl and amino groups. The aromatic carbons would appear in the typical region of δ 120-140 ppm, while the aliphatic carbons of the pyrrolidine ring would be found further upfield.
Hypothetical ¹³C NMR Data for 4-Phenylpyrrolidin-3-amine dihydrochloride
| Chemical Shift (ppm) | Assignment |
|---|---|
| 135-140 | Ar-C (quaternary) |
| 128-130 | Ar-CH |
| 126-128 | Ar-CH |
| 125-127 | Ar-CH |
| 55-60 | CH-N |
| 50-55 | CH-Ph |
| 45-50 | CH₂-N |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For 4-Phenylpyrrolidin-3-amine dihydrochloride, it would be instrumental in tracing the connectivity of the protons within the pyrrolidine ring and confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for connecting different fragments of the molecule. For instance, it could show correlations between the phenyl protons and the carbons of the pyrrolidine ring, confirming the position of the phenyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For 4-Phenylpyrrolidin-3-amine dihydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂). The loss of the two hydrochloride units is typical in most ionization methods.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. The experimentally determined exact mass is compared to the calculated theoretical mass for a given molecular formula.
Hypothetical HRMS Data for 4-Phenylpyrrolidin-3-amine (as the free base)
| Ion | Calculated Exact Mass | Found |
|---|
LC-MS and GC-MS Coupling
The coupling of chromatographic techniques with mass spectrometry provides a powerful method for the analysis of complex mixtures and the definitive identification of individual components.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of polar and non-volatile compounds like 4-Phenylpyrrolidin-3-amine dihydrochloride. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for the eluting peaks, confirming the identity and purity of the target compound.
GC-MS (Gas Chromatography-Mass Spectrometry): While less common for polar salts, derivatization of the amine groups could render the compound sufficiently volatile for GC-MS analysis. This would provide an alternative method for separation and identification based on retention time and mass spectrum.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of molecular bonds, a characteristic spectrum is generated. For 4-Phenylpyrrolidin-3-amine dihydrochloride, the IR spectrum provides clear evidence for its key structural features.
The presence of the amine group as a dihydrochloride salt is particularly prominent. The N-H stretching vibrations of the ammonium (B1175870) salt (-NH3+) typically appear as a broad and strong band in the region of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding in the solid state. The N-H bending vibrations for the ammonium salt are expected to be observed around 1600-1500 cm⁻¹.
The aromatic phenyl group gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The overtone and combination bands for substituted benzenes appear in the 2000-1650 cm⁻¹ region, which can be diagnostic of the substitution pattern. Aromatic C=C stretching vibrations produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ range.
The aliphatic pyrrolidine ring is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹), and its CH₂ bending (scissoring) vibrations around 1470-1440 cm⁻¹. The C-N stretching vibration of the amine is expected in the 1250-1020 cm⁻¹ region. researchgate.net
Table 1: Characteristic IR Absorption Frequencies for 4-Phenylpyrrolidin-3-amine dihydrochloride This table is interactive. Click on the headers to sort.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ammonium Salt (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |
| Ammonium Salt (-NH₃⁺) | N-H Bend | 1600 - 1500 | Medium |
| Aromatic Ring (Phenyl) | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring (Phenyl) | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alkane (Pyrrolidine) | C-H Stretch | 2990 - 2850 | Medium |
| Alkane (Pyrrolidine) | CH₂ Bend | 1470 - 1440 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous confirmation of the molecular structure, stereochemistry, and the packing of molecules in the crystal lattice.
The first and often most challenging step in X-ray crystallography is obtaining a single, high-quality crystal. For a salt like 4-Phenylpyrrolidin-3-amine dihydrochloride, a common and effective method is slow evaporation. This involves dissolving the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol (B145695), or water) and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. nih.gov As the solution becomes supersaturated, crystals begin to form. The choice of solvent is critical and is often determined empirically to control the rate of crystallization and the quality of the resulting crystals. weizmann.ac.il
Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. researchgate.net The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The data collection process involves rotating the crystal and recording the intensities and positions of thousands of diffraction spots.
This raw data is then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). mdpi.com The crystal structure is subsequently solved using computational methods to generate an initial electron density map. This model is then refined, a process that adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final, highly accurate molecular structure. researchgate.netmdpi.com
In addition to these primary hydrogen bonds, other weaker interactions can also play a role in the crystal packing. These may include C-H···Cl and C-H···π interactions, where a hydrogen atom on the pyrrolidine or phenyl ring interacts with a chloride ion or the electron cloud of a neighboring phenyl ring, respectively. The analysis of these supramolecular interactions provides crucial insight into the forces governing the solid-state assembly of the molecule. nih.gov
Applications of 4 Phenylpyrrolidin 3 Amine Dihydrochloride As a Chemical Building Block and Research Tool
Role as a Precursor in Complex Organic Synthesis
4-Phenylpyrrolidin-3-amine (B3023581) dihydrochloride (B599025) is a key precursor in the stereoselective synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The synthesis of pyrrolidine-containing drugs often starts from cyclic precursors like proline or its derivatives, where the stereochemistry is already established. mdpi.com This approach is highly efficient as it avoids the need for complex chiral separations or asymmetric synthesis at later stages.
The utility of aminopyrrolidines as precursors is well-documented. For instance, the asymmetric synthesis of potent antibacterial agents has been achieved using chiral aminopyrrolidine substituents. researchgate.net The synthesis of (S)-(+)-3-Aminopyrrolidine dihydrochloride itself can be accomplished from L-aspartic acid, demonstrating a pathway from a common chiral pool starting material to a versatile building block. researchgate.net In a typical synthetic application, the primary amine of 4-phenylpyrrolidin-3-amine can be selectively functionalized, for example, through acylation or alkylation, while the ring nitrogen can participate in further reactions, leading to highly substituted and complex final products. organic-chemistry.orgbeilstein-journals.org
Table 1: Synthetic Strategies Utilizing Pyrrolidine (B122466) Precursors
| Synthetic Method | Description | Precursor Type | Reference |
|---|---|---|---|
| Reductive Amination | Formation of C-N bonds by reacting an amine with a carbonyl compound under reducing conditions. | Amino alcohols | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | A classic method for constructing five-membered heterocyclic rings. | Azomethine ylides and olefins | nih.gov |
| N-Heterocyclization | Catalytic conversion of primary amines with diols to form cyclic amines. | Primary amines, Diols | organic-chemistry.org |
Development of Novel Chemical Scaffolds and Molecular Libraries
The development of novel molecular scaffolds is a central theme in drug discovery, aiming to create molecules with new biological activities. The non-planar, sp³-rich structure of the pyrrolidine ring makes it an attractive scaffold. researchgate.net 4-Phenylpyrrolidin-3-amine dihydrochloride is an ideal starting point for generating molecular libraries due to its inherent structural features and multiple points for diversification.
The phenyl group provides a rigid, hydrophobic element, while the amine groups offer sites for introducing a wide variety of substituents through well-established chemical reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of a new class of compounds. frontiersin.org For example, libraries of N-phenylquinoneimine scaffolds have been used to generate combinatorial libraries for drug discovery research. nih.gov Similarly, solid-phase synthesis has been employed to create large libraries from piperazine (B1678402) scaffolds, a strategy directly applicable to pyrrolidine-based building blocks. nih.gov The goal is to generate a collection of molecules with diverse three-dimensional shapes and chemical properties, increasing the probability of finding a "hit" against a biological target. nih.govnih.gov
Table 2: Examples of Scaffolds Derived from Pyrrolidine Building Blocks
| Scaffold Type | Therapeutic Area/Target | Key Feature | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-3,3′-oxindoles] | Anticancer (HDAC2, PHB2) | Spirocyclic motif | nih.gov |
| Pyrrolidine-thiazole derivatives | Antibacterial | Hybrid molecule | frontiersin.org |
| Pyrrolidinyl-carbazole derivatives | Not specified | Three-component reaction product | researchgate.net |
Utility in Fragment-Based Ligand Discovery (FBLD) Methodologies
Fragment-Based Ligand Discovery (FBLD) has become a powerful method for identifying lead compounds in drug discovery. youtube.comnih.gov This approach uses small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. youtube.com Fragments that bind, albeit often weakly, are then optimized and grown into more potent, drug-like molecules. youtube.com
4-Phenylpyrrolidin-3-amine possesses the key characteristics of an ideal fragment. Its molecular weight and complexity are low, adhering to the "Rule of Three"—a set of guidelines for fragment properties (e.g., molecular weight < 300 Da). youtube.comnih.gov Crucially, its defined three-dimensional shape allows it to explore protein binding pockets more effectively than flat, aromatic fragments. nih.gov The phenyl group can occupy a hydrophobic pocket, while the amine groups provide vectors for chemical elaboration, allowing chemists to "grow" the fragment into a more potent inhibitor by adding chemical moieties that make additional favorable interactions with the target protein. youtube.comnih.gov
Table 3: Properties of 4-Phenylpyrrolidin-3-amine as a Fragment
| Property | Typical FBLD Guideline ("Rule of Three") | Estimated Value for Core Structure | Conformance |
|---|---|---|---|
| Molecular Weight | < 300 Da | ~162 Da | Yes |
| cLogP | < 3 | ~1.5 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 | Yes |
Applications in Chemical Probe Development for Mechanistic Studies
Chemical probes are small molecules designed to interact with a specific protein or pathway to study its biological function. The development of potent and selective probes is essential for validating new drug targets and understanding disease mechanisms. nih.gov
The 4-phenylpyrrolidin-3-amine scaffold can be incorporated into the design of such probes. Its structure can serve as a recognition element that binds to the target of interest. The amine functionalities provide convenient handles for attaching reporter tags, such as fluorophores, biotin, or photo-activatable cross-linkers. For example, a fluorescently labeled version of a molecule derived from this scaffold could be used in cellular imaging experiments to visualize the localization of its target protein. Similarly, a biotinylated probe could be used in pull-down experiments to identify the binding partners of a protein of interest. The development of such tools is enabled by advances in synthetic chemistry that allow for the precise construction of complex molecules from versatile building blocks. nih.govresearchgate.net
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Phenylpyrrolidin-3-amine dihydrochloride |
| (S)-(+)-3-Aminopyrrolidine dihydrochloride |
| L-aspartic acid |
| Proline |
| Biotin |
| N-phenylquinoneimine |
Future Perspectives and Emerging Research Avenues in Phenylpyrrolidin 3 Amine Chemistry
Exploration of Green Chemistry Approaches in Synthesis
Traditional synthetic routes to complex amines often involve multiple steps, hazardous reagents, and the generation of significant chemical waste. Future research will increasingly focus on aligning the synthesis of 4-phenylpyrrolidin-3-amine (B3023581) derivatives with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. rsc.org
A primary avenue of exploration is the adoption of biocatalysis. mdpi.com Enzymes, operating under mild aqueous conditions, offer unparalleled chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of the chiral 4-phenylpyrrolidin-3-amine core, transaminases (TAs) are particularly promising. mdpi.com Engineered ω-transaminases could be developed to asymmetrically aminate a suitable phenylpyrrolidinone precursor, directly installing the amine group with high enantiomeric purity and circumventing the need for metal catalysts or chiral auxiliaries. nih.govresearchgate.net This enzymatic approach is a prime example of green technology, providing sustainable synthetic methods for chiral compounds. mdpi.com
Another key area is the development of catalytic "borrowing hydrogen" or "hydrogen auto-transfer" reactions. rsc.org This atom-economic strategy allows for the N-alkylation of amines using alcohols, with water as the only byproduct. rsc.org Future work could apply this methodology to the functionalization of the 3-amino group, using a wide range of biomass-derived alcohols to create novel derivatives without generating stoichiometric waste. rsc.org
The replacement of conventional volatile organic compounds (VOCs) with greener solvents is also a critical research direction. Deep Eutectic Solvents (DESs), which are biodegradable, have low volatility, and possess tunable polarity, are emerging as environmentally benign substitutes. mdpi.com Research into the synthesis of the pyrrolidine (B122466) ring within these media could reduce the environmental impact of the manufacturing process. mdpi.compnas.org
| Parameter | Conventional Approach | Emerging Green Approach | Anticipated Benefit |
|---|---|---|---|
| Catalysis | Stoichiometric reagents, heavy metal catalysts. | Biocatalysis (e.g., Transaminases), Hydrogen Borrowing Catalysts (e.g., Iridium or Ruthenium complexes). rsc.org | Higher selectivity, reduced metal waste, milder conditions. |
| Solvents | Chlorinated hydrocarbons, volatile organic compounds (VOCs). | Water, Deep Eutectic Solvents (DESs), Supercritical CO₂. mdpi.compnas.org | Reduced toxicity, improved safety, lower environmental impact. |
| Atom Economy | Often low, due to protecting groups and stoichiometric waste. | High, especially in "borrowing hydrogen" reactions where water is the only byproduct. rsc.org | Reduced waste generation, improved process efficiency. |
| Feedstocks | Petroleum-based starting materials. | Renewable resources, biomass-derived alcohols. rsc.org | Increased sustainability, reduced reliance on fossil fuels. |
Development of Continuous Flow Chemistry for Scalable Production
While batch processing has dominated the production of fine chemicals and active pharmaceutical ingredients (APIs), continuous flow chemistry is emerging as a superior alternative for scalable, safe, and efficient manufacturing. acs.org The synthesis of 4-Phenylpyrrolidin-3-amine dihydrochloride (B599025), particularly for pharmaceutical applications, stands to benefit significantly from this technology. nih.govvapourtec.com
Flow reactors offer enhanced control over critical process parameters such as temperature, pressure, and mixing, which is difficult to achieve in large batch reactors. youtube.com The high surface-area-to-volume ratio allows for rapid heat transfer, minimizing the risk of thermal runaways in exothermic reactions and enabling access to novel process windows with superheated solvents. nih.govyoutube.com For a multi-step synthesis, individual flow modules can be "telescoped," allowing intermediates to be generated and immediately consumed in the next step without isolation and purification, which drastically reduces production time and waste. mdpi.comscielo.br
Future research will focus on designing a complete, multi-stage continuous flow process for 4-Phenylpyrrolidin-3-amine dihydrochloride. This would involve developing robust packed-bed reactors with immobilized catalysts or reagents, integrating in-line purification and separation technologies (such as liquid-liquid extraction or chromatography), and incorporating real-time process analytical technology (PAT) for monitoring and control. beilstein-journals.org Such a system would not only enhance productivity and reproducibility but also improve safety, as the volume of hazardous material within the reactor at any given time is minimal. youtube.com
| Feature | Benefit in Flow Chemistry | Relevance to Target Compound Synthesis |
|---|---|---|
| Heat Transfer | Superior heat exchange prevents hotspots and thermal runaways. nih.govyoutube.com | Enables safe execution of highly exothermic or cryogenic steps in the pyrrolidine ring formation or functionalization. |
| Scalability | Scaling-up is achieved by running the process for a longer duration ("numbering up") rather than using larger reactors. nih.gov | Seamless transition from laboratory-scale discovery to large-scale manufacturing without re-optimizing reaction conditions. |
| Safety | Small reactor volumes minimize the quantity of hazardous materials at any one time. youtube.com | Safer handling of reactive intermediates, such as those involved in amination or nitrene insertion reactions. acs.org |
| Process Telescoping | Multiple reaction steps can be coupled without intermediate isolation. mdpi.comnih.gov | Reduces manual handling, solvent use, and overall production time for the multi-step synthesis of the final product. |
| Reproducibility | Precise control over residence time, temperature, and stoichiometry leads to consistent product quality. beilstein-journals.org | Ensures high fidelity in producing the correct diastereomer and maintaining high enantiomeric purity. |
Advanced Understanding of Chirality and Enantiomeric Purity Control
The 4-phenylpyrrolidin-3-amine structure contains two adjacent stereocenters, meaning it can exist as four possible stereoisomers. For pharmaceutical applications, typically only one of these isomers provides the desired biological activity. Therefore, the precise control of stereochemistry is paramount. Future research will move beyond classical resolution and focus on advanced asymmetric synthesis and catalysis to produce the desired single enantiomer with high purity. mdpi.comnih.gov
One major research thrust is the design of novel organocatalysts. Chiral pyrrolidine-based catalysts, such as diarylprolinol silyl (B83357) ethers, have already revolutionized asymmetric synthesis. nih.gov The next generation of research will involve creating bespoke catalysts specifically tailored for the key bond-forming reactions in the synthesis of the 4-phenylpyrrolidin-3-amine core. This includes developing catalysts for the asymmetric Michael addition or cycloaddition reactions that form the pyrrolidine ring itself.
In parallel, advances in transition-metal catalysis will provide powerful tools. Chiral iridium or rhodium complexes, for instance, can catalyze asymmetric hydrogenations or C-H amination reactions to set the stereocenters with high fidelity. organic-chemistry.org Furthermore, the application of engineered enzymes, particularly transaminases and imine reductases, offers a highly attractive route for establishing the chiral amine center through asymmetric synthesis or the deracemization of a racemic mixture. mdpi.commdpi.comnih.gov
| Strategy | Description | Potential Application for 4-Phenylpyrrolidin-3-amine |
|---|---|---|
| Asymmetric Organocatalysis | Use of small, chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective transformations. nih.gov | Catalyzing an asymmetric Michael addition to form the pyrrolidine ring or functionalizing a prochiral precursor. |
| Transition-Metal Catalysis | Employment of chiral ligands complexed to a metal center (e.g., Ir, Rh, Pd) to direct stereoselective reactions. organic-chemistry.org | Asymmetric hydrogenation of a pyrroline (B1223166) intermediate or enantioselective C-H functionalization. |
| Biocatalysis | Use of enzymes like transaminases (TAs) or imine reductases (IREDs) for highly selective reactions. mdpi.comresearchgate.net | Asymmetric amination of a 4-phenylpyrrolidin-3-one precursor to directly yield the desired chiral amine. |
| Chiral Substrate Control | Starting from a readily available chiral building block, such as an amino acid, to guide the stereochemistry of subsequent steps. rsc.org | Using a derivative of L- or D-phenylalanine as the starting material to construct the pyrrolidine ring. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the design-make-test-analyze cycle. nih.gov For the 4-phenylpyrrolidin-3-amine scaffold, these computational tools offer powerful new avenues for both optimizing synthetic routes and discovering novel derivatives with enhanced biological properties. researchgate.net
One key application is in the prediction of reaction outcomes. ML models can be trained on large datasets of chemical reactions to predict the enantioselectivity of a given catalyst-substrate pair or the yield of a complex transformation. chinesechemsoc.orgresearchgate.net This could allow researchers to rapidly screen hundreds of virtual catalysts for the asymmetric synthesis of 4-phenylpyrrolidin-3-amine, identifying the most promising candidates for experimental validation and saving significant time and resources. nih.govrsc.org
Another exciting frontier is de novo drug design using generative models. nih.gov These AI algorithms can learn the underlying patterns of known active molecules and then generate novel chemical structures that are likely to bind to a specific biological target. Researchers could use a generative model to explore the chemical space around the 4-phenylpyrrolidin-3-amine scaffold, designing new derivatives with optimized properties (e.g., potency, selectivity, or improved metabolic stability). nih.govmdpi.com
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | ML models predict the yield or enantiomeric excess of a reaction based on reactants, catalysts, and conditions. chinesechemsoc.orgresearchgate.net | Accelerates the optimization of the asymmetric synthesis by prioritizing high-performing catalysts for experimental work. |
| Generative Molecular Design | AI models (e.g., transformers, GANs) design novel molecules with desired properties based on a target profile. nih.gov | Rapidly identifies new derivatives of 4-phenylpyrrolidin-3-amine with potentially superior biological activity. |
| Property Prediction (ADMET) | Models predict absorption, distribution, metabolism, excretion, and toxicity properties from a molecular structure. mdpi.com | Allows for early-stage filtering of designed compounds to eliminate those with likely poor pharmaceutical profiles. |
| Retrosynthesis Planning | AI tools suggest potential synthetic routes for a target molecule. | Helps chemists devise more efficient or novel pathways to synthesize complex derivatives of the core scaffold. |
Mechanistic Studies of Novel Reactivity Patterns
A deep, fundamental understanding of reaction mechanisms is crucial for controlling chemical transformations and discovering new reactivity. researchgate.net For the synthesis and functionalization of the 4-phenylpyrrolidin-3-amine scaffold, future research will employ a combination of advanced computational and experimental techniques to elucidate reaction pathways, identify key intermediates, and understand the origins of selectivity. nih.gov
Computational methods, particularly Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of reactions. beilstein-journals.org These calculations can reveal the structures and relative stabilities of transition states and intermediates, explaining why a reaction proceeds with a certain regio- or stereoselectivity. acs.orgresearchgate.net For example, DFT studies could clarify the conformational preferences of intermediates in the organocatalyzed synthesis of the pyrrolidine ring, providing insights into how the catalyst controls the stereochemical outcome. acs.org
These theoretical studies will be complemented by experimental mechanistic investigations. Techniques such as kinetic monitoring, isotope labeling experiments, and the isolation and characterization of reaction intermediates can provide tangible evidence for proposed pathways. researchgate.netnih.gov By deeply understanding the mechanisms of existing reactions, researchers can rationally design improved processes. Moreover, this knowledge can lead to the discovery of entirely new reactivity patterns, allowing the 4-phenylpyrrolidin-3-amine core to be functionalized in previously inaccessible ways, thus expanding the scope of accessible chemical structures for biological screening.
| Mechanistic Question | Computational Tool | Experimental Tool |
|---|---|---|
| Origin of Enantioselectivity | DFT calculation of transition state energies for competing pathways. acs.org | Non-linear effect studies, catalyst structure-activity relationships. |
| Role of the Catalyst | Modeling of catalyst-substrate interactions and intermediates. researchgate.net | In-situ spectroscopy (NMR, IR), isolation of catalyst resting states. |
| Identification of Intermediates | Calculation of intermediate stabilities and reaction coordinates. beilstein-journals.org | Rapid-injection NMR, low-temperature spectroscopy, trapping experiments. |
| Conformational Control | Conformational analysis of flexible intermediates and transition states. acs.org | Nuclear Overhauser Effect (NOE) NMR spectroscopy. |
| Uncovering Side Reactions | Exploring alternative, higher-energy reaction pathways via DFT. | Byproduct identification via LC-MS, kinetic profiling. nih.gov |
Q & A
Q. How to assess stability under experimental conditions (e.g., high temperature, oxidative stress)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
